2-Carboxybenzaldehyde

Catalog No.
S598577
CAS No.
119-67-5
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Carboxybenzaldehyde

CAS Number

119-67-5

Product Name

2-Carboxybenzaldehyde

IUPAC Name

2-formylbenzoic acid

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)

InChI Key

DYNFCHNNOHNJFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C(=O)O

Synonyms

Phthalaldehydic Acid; 2-Formylbenzoic Acid; NSC 5045; o-Carboxybenzaldehyde; o-Formylbenzoic Acid

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)O
  • Metabolite

    Research has identified 2-carboxybenzaldehyde as a metabolite of two processes:

    • Biodegradation of fluoranthene: Certain bacterial strains, including Pasteurella sp. and Mycobacterium sp., can biodegrade fluoranthene, a polycyclic aromatic hydrocarbon, into 2-carboxybenzaldehyde as one of the breakdown products [].
    • Ampicillin phthalidyl ester: This antibiotic prodrug is broken down in the body, with 2-carboxybenzaldehyde being one of the resulting metabolites [].
  • Synthetic precursor

    2-Carboxybenzaldehyde can be used as a building block in the synthesis of various organic compounds. For example, it has been employed in the synthesis of N-substituted isoindolinones, a class of heterocyclic compounds with potential biological activities [].

2-Carboxybenzaldehyde is an organic compound consisting of a benzene ring with an aldehyde group (CHO) and a carboxylic acid group (COOH) attached at adjacent positions (ortho positions) []. This structure gives it the chemical formula C₈H₆O₃. It has several synonyms, including phthalaldehydic acid and 2-formylbenzoic acid [].

2-Carboxybenzaldehyde is significant in scientific research due to its unique chemical properties and its role as a precursor in the synthesis of various heterocyclic compounds with potential biological activities [, ].


Molecular Structure Analysis

The key features of 2-Carboxybenzaldehyde's structure include:

  • Benzene ring: The six-membered carbon ring forms the core of the molecule, providing stability through aromatic character [].
  • Aldehyde group (CHO): This group is located at the second position (ortho) on the benzene ring and is responsible for the carbonyl functionality, making the molecule reactive towards nucleophiles [].
  • Carboxylic acid group (COOH): This group is also located at the second position on the benzene ring. The close proximity of the aldehyde and carboxylic acid groups allows for interesting ring-chain tautomerism (explained later) [].

Chemical Reactions Analysis

2-Carboxybenzaldehyde undergoes several reactions relevant to scientific research:

  • Ring-chain tautomerism

    This is a notable aspect of the molecule's structure. The aldehyde and carboxylic acid groups can reversibly react with each other to form a cyclic structure called 3-hydroxyphthalide (a lactol) []. This process allows the molecule to exist in equilibrium between the open-chain and closed-ring forms, depending on the reaction conditions [].

  • Synthesis

    2-Carboxybenzaldehyde can be synthesized through various methods, including the oxidation of o-tolualdehyde with potassium permanganate [].

  • Reactions with Grignard reagents

    The cyclic lactol form of 2-carboxybenzaldehyde readily reacts with Grignard reagents (organometallic compounds containing a magnesium-carbon bond) to form alkyl- and aryl-substituted phthalides []. These reactions are valuable for introducing various functionalities into the molecule, leading to diverse derivatives with potential applications.

Physical and Chemical Properties

  • Appearance: Pure 2-carboxybenzaldehyde is a white crystalline powder [].
  • Melting point: Data on the exact melting point is not readily available.
  • Boiling point: Data on the exact boiling point is not readily available.
  • Solubility: It is soluble in water and short-chain alcohols like ethanol [].
  • Stability: The molecule exhibits stability due to the aromatic benzene ring and the presence of intramolecular hydrogen bonding in the lactol form [].

XLogP3

1

Melting Point

98.0 °C

UNII

OAEGSO7G3Y

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-67-5

Wikipedia

2-formylbenzoic acid

General Manufacturing Information

Benzoic acid, 2-formyl-: ACTIVE

Dates

Modify: 2023-08-15

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